molecular formula C20H31ClN4O4S2 B14334006 2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine CAS No. 107464-71-1

2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine

Cat. No.: B14334006
CAS No.: 107464-71-1
M. Wt: 491.1 g/mol
InChI Key: KNWUJLKOGSZHQQ-UHFFFAOYSA-N
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Description

2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine is a complex organic compound that features a combination of sulfamoyl, imidazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine typically involves multi-step reactions. The preparation starts with the formation of the imidazole ring, which can be achieved through methods such as the Debus-Radziszewski synthesis or the Wallach synthesis Reaction conditions often include the use of catalysts such as nickel or copper, and reagents like amido-nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The sulfamoyl and imidazole groups play crucial roles in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

107464-71-1

Molecular Formula

C20H31ClN4O4S2

Molecular Weight

491.1 g/mol

IUPAC Name

2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine

InChI

InChI=1S/C13H16ClN3O4S2.C7H15N/c1-7-3-11(10(4-9(7)14)22-6-12(18)19)23(20,21)17-13-15-5-8(2)16-13;1-6-4-3-5-7(2)8-6/h3-4,8H,5-6H2,1-2H3,(H,18,19)(H2,15,16,17);6-8H,3-5H2,1-2H3

InChI Key

KNWUJLKOGSZHQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C.CC1CN=C(N1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)SCC(=O)O

Origin of Product

United States

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